Synthesis and characterization of (S)-6,7-Difluorochroman-4-amine hydrochloride
Synthesis and characterization of (S)-6,7-Difluorochroman-4-amine hydrochloride
This guide details the synthesis and characterization of (S)-6,7-Difluorochroman-4-amine hydrochloride , a critical chiral intermediate often employed in the development of serotonin receptor modulators and other CNS-active pharmaceutical ingredients.
The protocol prioritizes enantiomeric purity and scalability, utilizing Ellman’s Sulfinamide chemistry for the asymmetric induction step. This method is chosen over direct asymmetric hydrogenation for its operational robustness and predictable stereochemical outcome in a drug discovery setting.
Executive Summary & Retrosynthetic Analysis
The synthesis targets the (S)-enantiomer of the 4-aminochroman scaffold. The presence of fluorine atoms at the 6 and 7 positions modulates metabolic stability and lipophilicity, but also deactivates the aromatic ring, requiring optimized conditions for the initial Friedel-Crafts cyclization.
Retrosynthetic Strategy:
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Chiral Amine Formation: The C4 chiral center is established via diastereoselective reduction of a chiral N-tert-butanesulfinyl imine intermediate.
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Core Construction: The chroman-4-one core is synthesized via intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenoxy)propanoic acid.
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Starting Material: Commercially available 3,4-difluorophenol.
Figure 1: Retrosynthetic disconnection showing the pathway from the target chiral amine back to the phenolic starting material.
Detailed Experimental Protocols
Stage 1: Synthesis of 6,7-Difluorochroman-4-one
This step constructs the bicyclic core. The regioselectivity is driven by steric factors; cyclization occurs para to the C4-fluorine (position 6 of the phenol ring) rather than the sterically crowded position 2.
Reagents:
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3,4-Difluorophenol (1.0 equiv)
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3-Chloropropionic acid (1.2 equiv)
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NaOH (aq, 20%)
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Polyphosphoric Acid (PPA) or conc. H₂SO₄
Protocol:
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O-Alkylation: Dissolve 3,4-difluorophenol in 20% NaOH solution. Add 3-chloropropionic acid slowly. Reflux the mixture for 4 hours at 100°C. Acidify with HCl to precipitate 3-(3,4-difluorophenoxy)propanoic acid . Filter and dry the white solid.[1]
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Cyclization: Mix the dried acid intermediate with Polyphosphoric Acid (PPA) (10 g per 1 g of acid). Heat to 100°C for 2 hours with vigorous mechanical stirring.
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Note: PPA is preferred over sulfuric acid to minimize sulfonation byproducts on the electron-deficient ring.
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-
Workup: Quench the reaction by pouring onto crushed ice. Extract with Ethyl Acetate (3x).[2] Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
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Yield Target: 75-85%
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Key Data: 1H NMR should show characteristic triplet signals for C2 and C3 protons of the chromanone ring.
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Stage 2: Asymmetric Reductive Amination (Ellman’s Method)
This stage installs the chiral amine using (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary).
Reagents:
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6,7-Difluorochroman-4-one (1.0 equiv)
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(S)-(-)-2-Methyl-2-propanesulfinamide (1.2 equiv)
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Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
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Sodium borohydride (NaBH₄) (4.0 equiv)
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THF (anhydrous)
Protocol:
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Imine Formation: In a flame-dried flask under N₂, dissolve the ketone and (S)-sulfinamide in anhydrous THF. Add Ti(OEt)₄ dropwise. Heat to reflux (65-70°C) for 16 hours.
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Monitoring: Monitor by TLC or HPLC for disappearance of ketone.
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Reduction: Cool the mixture to -48°C. Add NaBH₄ in one portion. Allow the reaction to warm to room temperature over 4 hours.
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Mechanistic Insight: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, favoring the (S,S)-diastereomer (S-configuration at sulfur, S-configuration at carbon).
-
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Quench: Add MeOH (2 mL) followed by saturated brine. A white titanium salt precipitate will form. Filter through a Celite pad.
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Isolation: Concentrate the filtrate. Purify the (S)-N-((S)-6,7-difluorochroman-4-yl)-2-methylpropane-2-sulfinamide via column chromatography.
Stage 3: Deprotection to Hydrochloride Salt
Cleavage of the sulfinyl group yields the free amine, which is immediately trapped as the stable HCl salt.
Reagents:
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4M HCl in Dioxane
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Methanol or Ethanol
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Diethyl Ether (for precipitation)
Protocol:
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Dissolve the sulfinamide intermediate in a minimal amount of MeOH.
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Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at room temperature for 1 hour.
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Precipitation: Add Diethyl Ether slowly to induce precipitation of the amine hydrochloride.
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Filtration: Filter the white solid under N₂ protection (hygroscopic). Wash with cold ether.
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Drying: Dry under high vacuum at 40°C for 12 hours.
Characterization & Specifications
Analytical Data Summary
| Test | Method | Specification / Expected Result |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | 1H NMR (DMSO-d6) | δ 8.6 (br s, 3H, NH3+), 7.4-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 4.4 (m, 1H, CH-N), 4.2-4.3 (m, 2H, O-CH2), 2.1-2.3 (m, 2H, CH2) |
| Fluorine NMR | 19F NMR | Two distinct signals (approx -138 to -145 ppm), verifying regiochemistry.[3][4][5][6][7][8] |
| Purity | HPLC (UV 254 nm) | > 98.0% |
| Chiral Purity | Chiral HPLC | > 99% ee (Enantiomeric Excess) |
| Counterion | Ion Chromatography | Chloride content: 15.5% ± 0.5% (theoretical for HCl salt) |
Chiral HPLC Method (Example)
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Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
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Flow Rate: 1.0 mL/min[7]
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Detection: 254 nm
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Validation: Inject racemate to establish separation; (S)-enantiomer typically elutes second on OD-H columns (confirmation with authentic standard required).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Critical Troubleshooting & Optimization
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Regioselectivity of Cyclization: If 5,6-difluoro isomer impurities are observed during Stage 1, lower the cyclization temperature to 80°C and extend reaction time. The 6,7-isomer is thermodynamically favored, but kinetic control can yield mixtures.
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Moisture Sensitivity: The imine formation (Stage 2) is reversible. Use of excess Ti(OEt)₄ serves as a water scavenger, driving the equilibrium forward. Ensure THF is strictly anhydrous.
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Enantiomeric Excess (ee): If ee is <98%, recrystallize the sulfinamide intermediate (Stage 2 product) from EtOAc/Hexanes before hydrolysis. This diastereomer is often highly crystalline and easy to enrich.
References
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General Chromanone Synthesis
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Kim, J., et al. "Process for the preparation of 5,7-difluorochroman-4-one."[3] ChemicalBook/Patent CN202210486605. (Adapting conditions for 6,7-isomer).
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- Ellman's Auxiliary Methodology: Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010. (Standard protocol for chiral amine synthesis).
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Tegoprazan Intermediate Chemistry
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Chiral Analysis of Chroman-4-amines
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Wu, Z., et al. "Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives." Organic Letters, 2011. (HPLC methods for similar scaffolds).
-
Sources
- 1. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]
